molecular formula C10H21N3O B13510936 2-Amino-4-(4-methylpiperidin-1-yl)butanamide

2-Amino-4-(4-methylpiperidin-1-yl)butanamide

Cat. No.: B13510936
M. Wt: 199.29 g/mol
InChI Key: FJQUITSWXZWYMA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylpiperidin-1-yl)butanamide is a chemical compound with the molecular formula C10H21N3O It is a derivative of butanamide, featuring an amino group and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methylpiperidin-1-yl)butanamide typically involves the reaction of 4-methylpiperidine with a suitable butanamide precursor. The process may include steps such as:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-methylpiperidine with a butanamide derivative.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction, where an amino group is introduced to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methylpiperidin-1-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methylpiperidinyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-4-(4-methylpiperidin-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpyridine
  • 2-Amino-4-(4-methylpiperidin-1-yl)-6-(iso-propyl)pyrimidine

Uniqueness

2-Amino-4-(4-methylpiperidin-1-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a methylpiperidinyl group sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-4-(4-methylpiperidin-1-yl)butanamide

InChI

InChI=1S/C10H21N3O/c1-8-2-5-13(6-3-8)7-4-9(11)10(12)14/h8-9H,2-7,11H2,1H3,(H2,12,14)

InChI Key

FJQUITSWXZWYMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCC(C(=O)N)N

Origin of Product

United States

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